
Ethyl 3-cyclopropyl-2-hydroxy-propanoate
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Overview
Description
Ethyl 3-cyclopropyl-2-hydroxy-propanoate is an ester derivative featuring a cyclopropyl group and a hydroxyl substituent on the propanoate backbone. For instance, ethyl esters with cyclopropyl groups (e.g., ethyl 3-cyclopropylprop-2-enoate, CAS 21014-26-6) are often intermediates in drug synthesis, as seen in the preparation of triazolopyrimidinone derivatives for pharmacological evaluation . The hydroxyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to non-hydroxylated analogs, influencing its reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopropyl-2-hydroxypropanoate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl 3-bromo-2-hydroxypropanoate with cyclopropylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of ethyl 3-cyclopropyl-2-hydroxypropanoate may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropyl-2-hydroxy-propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-cyclopropyl-2-oxopropanoate.
Reduction: The compound can be reduced to form ethyl 3-cyclopropyl-2-hydroxypropanoate, where the carbonyl group is reduced back to a hydroxy group.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ethyl 3-cyclopropyl-2-oxopropanoate.
Reduction: this compound.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Ethyl 3-cyclopropyl-2-hydroxy-propanoate serves as a crucial building block in the synthesis of biologically active compounds. Its unique structure allows it to be an intermediate in the development of pharmaceuticals targeting various diseases, including neurological disorders. The compound's reactivity can be leveraged to create derivatives with enhanced bioactivity and selectivity against specific biological targets.
Case Study: Antiviral Agents
Research has indicated that compounds similar to this compound have been explored for their potential as inhibitors of viral enzymes, such as those involved in the replication of SARS-CoV-2. For instance, diastereomeric resolutions of related compounds yielded potent inhibitors with low effective concentrations, showcasing the potential for developing antiviral therapies .
Organic Synthesis
Synthetic Applications
In organic synthesis, this compound is utilized as a versatile reagent for creating cyclopropane-containing compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways aimed at generating complex molecular architectures.
Table: Synthetic Transformations Involving this compound
Transformation Type | Reagents Used | Outcome |
---|---|---|
Oxidation | Potassium permanganate | Formation of ketones or aldehydes |
Reduction | Sodium borohydride | Conversion to alcohols |
Esterification | Acid chlorides | Synthesis of esters with varied functionalities |
Agricultural Chemistry
Agrochemical Development
The compound's structural features make it suitable for formulating agrochemicals, including pesticides and herbicides. Research indicates that derivatives of this compound can enhance the efficacy of agricultural products while minimizing environmental impact .
Biochemical Research
Enzyme Inhibition Studies
this compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown significant inhibition against methionine aminopeptidases from various pathogens, indicating its role in developing new antimicrobial agents .
Material Science
Polymer Synthesis
The unique properties of this compound allow it to be used in creating novel materials, such as polymers and coatings. These materials can possess enhanced durability and chemical resistance, making them suitable for industrial applications .
Mechanism of Action
The mechanism of action of ethyl 3-cyclopropyl-2-hydroxypropanoate involves its interaction with specific molecular targets. The cyclopropyl group imposes conformational rigidity on the molecule, which can influence its binding to enzymes or receptors. The hydroxy group can participate in hydrogen bonding, further stabilizing interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and applications of Ethyl 3-cyclopropyl-2-hydroxy-propanoate with related esters:




Key Observations :
- Cyclopropyl vs.
- Hydroxyl Group Impact: The hydroxyl group in this compound may improve water solubility and enable hydrogen bonding, contrasting with non-polar esters like ethyl palmitate, which are lipid-soluble and function in insect communication .
- Bioactivity: Esters from spices (e.g., clove, ginger) exhibit antifungal properties due to aromatic or terpenoid substituents , whereas cyclopropyl-containing esters are more commonly used in synthetic pathways for drug candidates .
Table: Stability and Handling Requirements
Notable Differences:
- Hydroxy-substituted esters (e.g., Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate) lack carcinogenicity data but demand standard lab precautions .
Research Implications and Gaps
- Synthetic Utility: Cyclopropyl esters are pivotal in constructing pharmacologically active scaffolds, as demonstrated in triazolopyrimidinone derivative synthesis .
- Biological Activity : Hydroxyl groups may enhance interactions with biological targets, warranting further study akin to spice-derived bioactive esters .
- Safety Data : The absence of specific toxicological data for the target compound underscores the need for comprehensive safety profiling, following protocols used for related compounds .
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 3-cyclopropyl-2-hydroxypropanoate |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7,9H,2-5H2,1H3 |
InChI Key |
CTQKNWITPRXDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CC1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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